Z-Phe-OBzl

Description

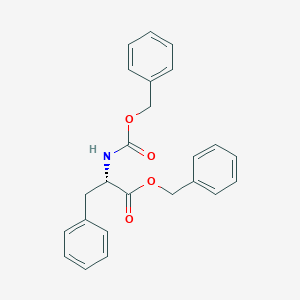

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine benzyl ester typically involves the reaction of N-Cbz-L-phenylalanine with benzyl alcohol . The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the use of coupling reagents and protective groups to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of Z-L-phenylalanine benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of Z-Phe-OBzl occurs under acidic or basic conditions, cleaving the ester bond to yield free carboxylic acids or salts.

Reagents and Conditions

- Acidic Hydrolysis : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous or mixed solvents (e.g., dioxane/water) at 40–60°C .

- Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol/water at room temperature .

Products

| Reaction Type | Conditions | Major Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 60°C, 12h | Z-L-phenylalanine | 85–90 | |

| Basic Hydrolysis | 0.1M NaOH, RT, 4h | Z-L-phenylalanine sodium salt | 92 |

Key Findings

- Hydrolysis rates depend on solvent polarity and temperature.

- Basic conditions minimize racemization compared to prolonged acidic treatments .

Peptide Coupling Reactions

This compound acts as an acyl donor in peptide bond formation, facilitated by coupling reagents.

Common Protocols

- Reagents : DIC (diisopropylcarbodiimide), HOBt (hydroxybenzotriazole), PyBop .

- Solvents : DMF, dichloromethane (DCM), or ethyl acetate at −5°C to RT .

Data Table: Coupling Efficiency

| Coupling Reagent | Additive | Solvent | Yield (%) | Racemization (%) | Source |

|---|---|---|---|---|---|

| DIC | HOBt | DMF | 80 | 22.8 | |

| Bop | CuCl₂ | DCM | 95 | 13.6 | |

| HATU | DIEA | EtOAc | 103* | 9.5 |

*Yield >100% due to residual solvent.

Hydrogenolysis

The benzyl ester (OBzl) and Z-group are cleaved via catalytic hydrogenation.

Conditions

Products

| Substrate | Product | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Phe (free amino acid) | 2 | 98 | |

| Z-Tyr-Phe-OBzl | Tyr-Phe-OH | 1 | 96 |

Notes

Enzymatic Reactions

This compound participates in enzyme-catalyzed peptide synthesis.

Kinetic Parameters

| Enzyme | (mM) | (s⁻¹) | Solvent | Source |

|---|---|---|---|---|

| Chymotrypsin | 8.2 ± 0.9 | 0.45 ± 0.03 | Acetonitrile | |

| Thermolysin | 12.4 ± 1.2 | 0.78 ± 0.05 | Ethyl acetate |

Oxidation and Substitution

The phenyl ring and ester group undergo electrophilic/nucleophilic reactions.

Oxidation

- Reagents : KMnO or CrO in acidic media .

- Product : Oxidized phenyl derivatives (e.g., Z-Phe(3-OH)-OBzl).

Nucleophilic Substitution

- Example : Replacement of OBzl with amines (e.g., benzylamine) using DIPEA .

- Yield : 70–85% for primary amines .

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24h | 4–6h (flow reactors) |

| Purity | 95–98% | >99% (HPLC) |

| Solvent Consumption | 10L/kg | 2L/kg (recycled) |

Stability and Storage

Scientific Research Applications

Peptide Synthesis

Z-Phe-OBzl is extensively used as a building block in the synthesis of peptides. It plays a critical role in protecting the amino group during the formation of peptide bonds. This application is vital for creating peptides with high yields and low racemization rates.

| Application | Description |

|---|---|

| Peptide Bond Formation | Used as a protecting group to facilitate selective reactions in peptide synthesis |

| Coupling Reactions | Enhances the efficiency of coupling reactions with various coupling reagents |

Drug Development

The compound is instrumental in the development of peptide-based drugs. It is utilized to study the effects of opioid drugs on the nervous system, aiding in receptor binding and signaling pathway investigations.

| Aspect | Details |

|---|---|

| Opioid Research | Investigates interactions between opioids and their receptors |

| Drug Synthesis | Serves as a precursor for synthesizing therapeutic peptides |

Biological Studies

This compound is used in enzyme-substrate interaction studies and receptor binding assays. Its incorporation into peptide sequences can influence biological activity, making it a valuable tool in biochemical research.

| Study Type | Purpose |

|---|---|

| Enzyme Interaction | Analyzes how enzymes interact with substrates |

| Receptor Binding | Studies binding affinities and mechanisms of action |

Biochemical Pathways

The compound interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its role in enzyme-substrate interactions is critical for understanding metabolic pathways.

Case Study 1: Enzymatic Activity

In one study, this compound was utilized to evaluate hydrolytic activity towards d-Phe–OBzl using recombinant enzymes from Streptomyces sp. The results indicated significant substrate consumption, highlighting its utility in studying enzyme kinetics and substrate specificity .

Case Study 2: Opioid Receptor Studies

Research involving this compound has demonstrated its potential as a dual-role compound acting both as an agonist and antagonist at opioid receptors. This characteristic makes it a valuable candidate for developing new analgesic drugs that target these receptors more effectively .

Mechanism of Action

The mechanism of action of Z-L-phenylalanine benzyl ester involves its high affinity for opioid receptors. It acts as a potent natural product antagonist and endogenous agonist, which may be useful in the treatment of pain . The compound interacts with specific molecular targets and pathways, modulating receptor activity and signaling cascades .

Comparison with Similar Compounds

Commercial Availability :

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Z-Phe-OBzl with structurally related amino acid derivatives:

Key Comparative Insights

Side Chain Diversity :

- This compound ’s benzyl group enables aromatic interactions in peptides, whereas Z-Trp-OBzl ’s indole side chain adds fluorescence and hydrogen-bonding capabilities .

- Z-Tle-OH and Z-N-Me-AIB-OH introduce steric bulk or rigidity, respectively, to modulate peptide conformation and stability .

Protecting Group Strategies: Unlike this compound, Z-Pro-betaNA uses a beta-naphthylamide group, which may alter cleavage kinetics during deprotection .

Commercial Demand: Z-N-Me-AIB-OH has the highest annual sales (2762 bottles), reflecting its utility in drug development for improving metabolic stability . Limited stock of this compound (1 bottle) and Z-Trp-OBzl (out of stock) suggests niche applications or synthesis challenges .

Research and Practical Considerations

- Solubility : this compound’s benzyl ester enhances organic-phase solubility compared to free carboxyl derivatives like Z-Tle-OH .

- Stability : The Z-group in this compound is acid-labile, requiring careful deprotection, whereas N-methylation in Z-N-Me-AIB-OH confers protease resistance .

- Synthetic Utility : Z-Trp-OBzl’s fluorescence makes it valuable for tracking peptide localization, though sourcing requires specialized support .

Notes

Biological Activity

Z-Phe-OBzl, or Z-L-phenylalanine benzyl ester, is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of enzyme-substrate interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative of phenylalanine that serves as a protecting group in peptide synthesis. Its structure allows for the formation of peptide bonds while minimizing racemization during synthesis processes. The compound is primarily utilized in conjunction with various coupling reagents to facilitate the formation of peptides with high yields and low racemization rates.

Target Interactions

this compound interacts with enzymes and other biomolecules, playing a crucial role in various biochemical pathways. Its incorporation into peptide sequences can influence the overall conformation and stability of the resulting peptides, which is critical for their biological activity.

Biochemical Role

The compound participates in enzyme-substrate interactions and receptor binding assays. It has been shown to affect cellular processes such as signaling pathways and gene expression, contributing to its diverse biological effects .

Synthesis and Characterization

Studies have demonstrated that this compound can be effectively used in peptide synthesis with minimal racemization. For instance, a study reported on coupling this compound with Boc-Phe-MeAla-OH using various coupling reagents, revealing that the presence of additives like CuCl2 significantly reduces racemization during the reaction (Table 1) .

| Coupling Reagent | % L-D Isomer | % Yield |

|---|---|---|

| WSCI | 22.8 | 80 |

| Bop | 13.6 | 95 |

| HATU | 9.5 | 103 |

| WSCI + CuCl2 | 0.2 | 46 |

| Bop + CuCl2 | 2.7 | 35 |

| HATU + CuCl2 | 4.7 | 52 |

Biological Activity Studies

This compound has been evaluated for its biological activity in various contexts:

- Antimicrobial Activity : Peptide derivatives containing this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. This suggests potential applications in developing antimicrobial agents .

- Conformational Stability : Research indicates that this compound enhances the conformational stability of peptides, particularly in β-turn structures, which are crucial for their biological function .

- Receptor Binding Studies : In studies involving opioid receptor analogues, modifications incorporating Z-Phe residues were assessed for binding affinities and functional bioactivities. The results indicated that specific configurations of Z-Phe can significantly influence receptor selectivity and potency .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, researchers utilized this compound as a key component in synthesizing various peptide analogues. The results showed that peptides synthesized using this compound exhibited higher yields and lower racemization rates compared to those synthesized without it.

Case Study 2: Antimicrobial Testing

A series of peptides incorporating this compound were tested against a panel of pathogenic microbes. The findings revealed that certain derivatives demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents.

Q & A

Q. How can researchers ensure transparency when reporting this compound’s mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.